molecular formula C18H13ClF3N3O2 B2492273 Methyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251616-07-5

Methyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B2492273
CAS No.: 1251616-07-5
M. Wt: 395.77
InChI Key: OFIMFPHPJZNUPY-UHFFFAOYSA-N
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Description

Methyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a chloro-trifluoromethylphenyl group and a methyl ester group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with a suitable naphthyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The resulting intermediate is then subjected to esterification using methyl chloroformate to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Methyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-(trifluoromethyl)aniline: Shares the chloro-trifluoromethylphenyl group but lacks the naphthyridine core.

    Naphthyridine derivatives: Compounds with similar bicyclic structures but different substituents.

Uniqueness

Methyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[4-chloro-3-(trifluoromethyl)anilino]-7-methyl-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O2/c1-9-3-5-11-15(12(17(26)27-2)8-23-16(11)24-9)25-10-4-6-14(19)13(7-10)18(20,21)22/h3-8H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIMFPHPJZNUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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